BenchChemオンラインストアへようこそ!

Eltrombopag-13C4

Bioanalytical Method Validation Pharmacokinetics LC-MS/MS

Eltrombopag-13C4 is the definitive SIL internal standard for eltrombopag quantification in bioanalytical LC-MS/MS. With four 13C atoms (+4 Da) and ≥98% purity, it perfectly co-elutes with the analyte, eliminates matrix effects, and exhibits zero cross-talk—outperforming deuterated analogs. Recommended by FDA/EMA for ANDA bioequivalence studies and TDM. Buy this fully characterized reference standard to ensure regulatory compliance and method robustness.

Molecular Formula C25H22N4O4
Molecular Weight 446.4 g/mol
CAS No. 1217230-31-3
Cat. No. B565038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag-13C4
CAS1217230-31-3
Synonyms3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-13C4;  SB 497115-13C4
Molecular FormulaC25H22N4O4
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C
InChIInChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1
InChIKeySVOQIEJWJCQGDQ-DEZJEJLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eltrombopag-13C4 Analytical Reference Standard for Bioanalytical Method Validation and Procurement


Eltrombopag-13C4 (CAS 1217230-31-3) is a carbon-13 labeled isotopologue of eltrombopag, a small-molecule thrombopoietin receptor agonist. The compound features four 13C atoms incorporated at specific positions: the methyl carbon (methyl-13C) and three carbons within the pyrazol-4-ylidene ring system (3,4,5-13C3), yielding a molecular formula of C21¹³C4H22N4O4 with molecular weight 446.44 [1]. This stable isotope-labeled (SIL) internal standard is chemically identical to the unlabeled analyte eltrombopag (molecular weight 442.47) except for the +4 Da mass shift conferred by the 13C substitution . The product is supplied as the Z-isomer of eltrombopag and is intended exclusively for use as an internal standard in quantitative bioanalytical LC-MS/MS and GC-MS applications [2]. Commercial sources report purity specifications ranging from ≥95% to 97.89%, with minimum isotopic enrichment of 99% 13C [3].

Why Eltrombopag-13C4 Cannot Be Substituted with Unlabeled Eltrombopag or Deuterated Analogs in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and exhibit identical ionization behavior to correct for matrix effects, extraction variability, and instrument drift. Unlabeled eltrombopag cannot serve as an internal standard because it is indistinguishable from the analyte in the mass spectrometer, precluding separate MRM channel monitoring. While deuterated internal standards such as eltrombopag-D4 are commercially available, deuterium-labeled compounds are susceptible to hydrogen-deuterium exchange under certain storage or analytical conditions, and may exhibit chromatographic isotope effects resulting in differential retention times relative to the unlabeled analyte [1]. In contrast, 13C-labeled internal standards such as eltrombopag-13C4 demonstrate chromatographic behavior virtually identical to the unlabeled analyte, as the replacement of 12C with 13C produces only a minimal alteration in physicochemical properties [2]. Regulatory guidances from FDA and EMA for bioanalytical method validation recommend the use of stable isotope-labeled internal standards, with 13C-labeled analogs being preferred for critical pharmacokinetic and bioequivalence studies where data integrity is paramount .

Eltrombopag-13C4: Quantitative Comparative Evidence for Procurement and Method Selection


LC-MS/MS Method Validation Performance: Eltrombopag-13C4 as Internal Standard in Human Plasma Pharmacokinetic Studies

A validated LC-MS/MS method using eltrombopag-13C4 as internal standard in human plasma demonstrated a linear calibration range of 50.0–10007 ng/mL with r² ≥ 0.99. Intra-day and inter-day precision and accuracy across five concentration levels were within acceptance limits (typically ≤15% CV and 85-115% accuracy per FDA bioanalytical guidance) across four validation batches. The method required only 50 μL plasma and employed single-step protein precipitation without drying, evaporation, or reconstitution [1].

Bioanalytical Method Validation Pharmacokinetics LC-MS/MS Therapeutic Drug Monitoring

Isotopic Purity and Enrichment: 13C4 vs. Deuterated Internal Standards for Matrix Effect Correction

Commercial specifications for eltrombopag-13C4 report minimum isotopic enrichment of 99% 13C [1]. This high enrichment minimizes the presence of unlabeled (12C) species that would otherwise contribute to the analyte signal and compromise quantification accuracy. Unlike deuterated internal standards, 13C-labeled compounds do not undergo hydrogen-deuterium exchange and exhibit chromatographic retention times identical to the unlabeled analyte [2].

Stable Isotope Labeling Matrix Effect LC-MS/MS Isotopic Enrichment

Mass Spectrometric Differentiation: Eltrombopag vs. Eltrombopag-13C4 MRM Transitions

In validated LC-MS/MS methods, eltrombopag (unlabeled) is detected using the MRM transition m/z 443.23 → 183.06. The +4 Da mass shift of eltrombopag-13C4 (m/z ~447.23 → ~187.06) provides baseline-resolved separation from the analyte channel with no cross-talk or isotopic interference . This mass difference exceeds the minimum recommended +3 Da for reliable MRM-based quantitation in complex biological matrices .

MRM Mass Spectrometry LC-MS/MS Quantitative Bioanalysis

Regulatory Compliance and Traceability: Eltrombopag-13C4 vs. Non-Certified Reference Materials

Eltrombopag-13C4 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. The product can serve as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [2]. Some suppliers offer the product under ISO 17034 accreditation for reference material production [3].

ANDA Regulatory Compliance Reference Standard ISO 17034 USP/EP Traceability

Purity Specifications: Eltrombopag-13C4 Analytical Standard vs. Technical-Grade Materials

Commercial suppliers report purity specifications for eltrombopag-13C4 ranging from ≥95.0% to 97.89% [1][2]. These purity levels are documented via batch-specific Certificates of Analysis (CoA) and are suitable for use as reference standards in quantitative bioanalysis. In contrast, technical-grade or research-grade unlabeled eltrombopag may have unspecified or lower purity levels that could introduce impurities interfering with chromatographic separation or mass spectrometric detection.

Purity Certificate of Analysis Quality Control Reference Standard

Eltrombopag-13C4: Recommended Procurement and Application Scenarios Based on Quantitative Evidence


Regulated Bioequivalence Studies for Eltrombopag Generic Formulations (ANDA Submissions)

Eltrombopag-13C4 is the internal standard of choice for bioequivalence studies supporting ANDA submissions. The validated LC-MS/MS method using this compound achieves a linear range of 50.0–10007 ng/mL with precision and accuracy within FDA acceptance criteria across four validation batches [1]. Procurement of eltrombopag-13C4 from suppliers offering full Certificates of Analysis and USP/EP traceability eliminates the need for in-house qualification and provides audit-ready documentation for regulatory review . The compound's compliance with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications makes it directly suitable for commercial production and ANDA submission contexts [2].

Clinical Pharmacokinetic Studies in Thrombocytopenic Patient Populations

The validated method employing eltrombopag-13C4 requires only 50 μL of human plasma and uses a single-step protein precipitation procedure without drying, evaporation, or reconstitution steps [1]. This low sample volume requirement is particularly advantageous for pediatric pharmacokinetic studies and therapeutic drug monitoring applications where sample availability may be limited. The method's demonstrated intra-day and inter-day precision across five concentration levels supports reliable quantitation of eltrombopag concentrations in clinical samples, enabling accurate determination of pharmacokinetic parameters including Cmax, Tmax, and AUC [1].

Analytical Method Development and Validation for Quality Control in Pharmaceutical Manufacturing

Eltrombopag-13C4 is supplied as a fully characterized reference standard suitable for analytical method development, method validation (AMV), and quality control (QC) applications during synthesis and formulation stages of drug development [1]. The compound can be used to establish traceability against pharmacopeial standards (USP or EP), ensuring that in-house analytical methods for API and finished product testing meet compendial requirements . The availability of batch-specific Certificates of Analysis with documented purity specifications (≥95% to 97.89%) supports consistent method performance and facilitates method transfer between laboratories [2].

Therapeutic Drug Monitoring (TDM) for Eltrombopag Dose Optimization

The rapid LC-MS/MS method using eltrombopag-13C4 as internal standard, with a total analysis time of under 5 minutes per sample, is well-suited for clinical therapeutic drug monitoring (TDM) applications [1]. The +4 Da mass shift of eltrombopag-13C4 (m/z ~447 → ~187 MRM transition) ensures unequivocal separation from the analyte channel with no cross-talk or isotopic interference . This analytical robustness is critical for TDM, where accurate quantitation across a wide concentration range is necessary for dose adjustment decisions in patients with chronic immune thrombocytopenia (ITP) or aplastic anemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltrombopag-13C4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.